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Compound of Interest

Compound Name: 3-Hexadecanone

Cat. No.: B095793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic characteristics of 3-
Hexadecanone and its structural isomer, 2-Hexadecanone. The differentiation of these long-

chain aliphatic ketones is crucial in various research and development fields, including

pheromone synthesis, flavor and fragrance chemistry, and metabolic studies, where precise

structural elucidation is paramount. This document outlines the key differences observed in

their Mass Spectrometry, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra,

supported by experimental data and protocols.

Spectroscopic Data Summary
The following table summarizes the key spectroscopic features of 3-Hexadecanone and 2-

Hexadecanone, highlighting the distinct differences that enable their unambiguous

identification.
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Spectroscopic
Technique

Feature 3-Hexadecanone 2-Hexadecanone

Mass Spectrometry

(EI)
Molecular Ion (M+) m/z 240 m/z 240

Key Fragment Ions
m/z 72, 57, 43, 29,

73[1]
m/z 58, 43, 59, 71[2]

Alpha-Cleavage

Products

[CH3CH2CO]+ (m/z

57), [C13H27]+ (m/z

183) and

[C13H27CO]+ (m/z

211), [CH3CH2]+ (m/z

29)

[CH3CO]+ (m/z 43),

[C14H29]+ (m/z 197)

and [C14H29CO]+

(m/z 225), [CH3]+

(m/z 15)

Infrared (IR)

Spectroscopy
C=O Stretch (νC=O) ~1715 cm⁻¹ ~1715 cm⁻¹

¹H NMR Spectroscopy Protons α to C=O

Triplet (~2.4 ppm, 2H),

Quartet (~2.4 ppm,

2H)

Singlet (~2.1 ppm,

3H), Triplet (~2.4 ppm,

2H)

¹³C NMR

Spectroscopy

Carbonyl Carbon

(C=O)
~211 ppm ~209 ppm

Carbons α to C=O ~36 ppm, ~42 ppm ~30 ppm, ~44 ppm

Detailed Spectroscopic Analysis
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for distinguishing between

isomeric ketones through the analysis of their fragmentation patterns. While both 3-
Hexadecanone and 2-Hexadecanone exhibit a molecular ion peak at m/z 240, their

fragmentation via alpha-cleavage provides a clear basis for differentiation.

3-Hexadecanone: Alpha-cleavage occurs on either side of the carbonyl group, leading to the

formation of characteristic acylium ions and alkyl radicals. The primary cleavage results in

fragments with m/z 57 ([CH₃CH₂CO]⁺) and m/z 211 ([C₁₃H₂₇CO]⁺), as well as m/z 29
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([CH₃CH₂]⁺) and m/z 183 ([C₁₃H₂₇]⁺). The most abundant of these are typically the smaller,

more stable cations. The presence of a significant peak at m/z 72 is also a key indicator for

3-Hexadecanone.[1]

2-Hexadecanone: As a methyl ketone, 2-Hexadecanone undergoes a characteristic alpha-

cleavage to lose a methyl radical, resulting in a prominent acylium ion at m/z 43 ([CH₃CO]⁺).

Cleavage of the longer alkyl chain yields a fragment at m/z 225 ([C₁₄H₂₉CO]⁺) and the

corresponding alkyl cation at m/z 197. Another significant fragmentation pathway for methyl

ketones is the McLafferty rearrangement, which for 2-Hexadecanone would produce a

characteristic ion at m/z 58.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of the carbonyl functional group in

ketones. Both 3-Hexadecanone and 2-Hexadecanone are saturated aliphatic ketones and

therefore exhibit a strong, sharp absorption band corresponding to the C=O stretching vibration

at approximately 1715 cm⁻¹. While this confirms the presence of a ketone, it does not, by itself,

readily distinguish between the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information based on the chemical

environment of the hydrogen and carbon atoms, respectively. Although specific experimental

data for these exact compounds is not readily available in public databases, their spectra can

be reliably predicted based on established chemical shift principles for aliphatic ketones.

¹H NMR Spectroscopy: The key differentiating signals in the ¹H NMR spectra of these

isomers are from the protons on the carbons alpha to the carbonyl group.

3-Hexadecanone: The spectrum is expected to show a triplet at approximately 2.4 ppm

corresponding to the two protons on C-2, coupled to the two protons on C-1. It would also

show a quartet at a similar chemical shift for the two protons on C-4, coupled to the three

protons of the methyl group at C-5.

2-Hexadecanone: The spectrum will characteristically show a sharp singlet at around 2.1

ppm, integrating to three protons, which is indicative of a methyl group attached to a
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carbonyl carbon. Additionally, a triplet at approximately 2.4 ppm, integrating to two protons,

would be observed for the methylene group at C-3.

¹³C NMR Spectroscopy: The position of the carbonyl carbon and the adjacent carbons in the

¹³C NMR spectrum is diagnostic.

3-Hexadecanone: The carbonyl carbon (C-3) is expected to resonate at approximately

211 ppm. The alpha carbons, C-2 and C-4, will have distinct chemical shifts around 36

ppm and 42 ppm, respectively.

2-Hexadecanone: The carbonyl carbon (C-2) in this methyl ketone is expected to appear

slightly upfield compared to 3-Hexadecanone, at around 209 ppm. The alpha carbons, the

methyl group (C-1) and the methylene group (C-3), would have chemical shifts of

approximately 30 ppm and 44 ppm, respectively.

Experimental Protocols
Mass Spectrometry (GC-MS)

Sample Preparation: Dissolve approximately 1 mg of the ketone in 1 mL of a volatile organic

solvent such as hexane or ethyl acetate.

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

equipped with an electron ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10

°C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-400.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Samples: Prepare a KBr pellet by mixing a small amount of the solid ketone with dry

KBr powder and pressing it into a thin, transparent disk.

Liquid Samples: Place a drop of the neat liquid between two NaCl or KBr plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample holder or pure solvent.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the ketone in approximately 0.7 mL of a deuterated

solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-pulse proton spectrum.
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Ensure a sufficient number of scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and calibrate the chemical shift scale using the TMS signal.

Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of 3-
Hexadecanone and other C16 ketone isomers.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic identification of C16 ketone isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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